2-((5-(4-(2-(2-chlorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[5-[4-[2-(2-chlorophenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O2S2/c1-19-14(24)11-26-17-21-20-16(27-17)23-8-6-22(7-9-23)15(25)10-12-4-2-3-5-13(12)18/h2-5H,6-11H2,1H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYNFVKUKNIYNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-(2-(2-chlorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities. Thiadiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and case studies.

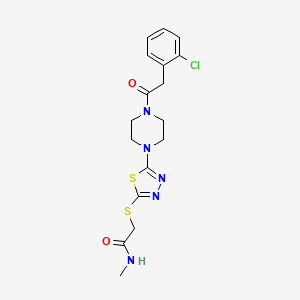

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a thiadiazole ring, piperazine moiety, and a chlorophenyl group, which are critical for its biological activity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- In vitro studies have shown that similar thiadiazole derivatives demonstrate enhanced antibacterial effects against Staphylococcus aureus and Escherichia coli .

- The presence of halogen substitutions (like chlorine) on the phenyl ring is noted to increase antibacterial efficacy .

Anticancer Properties

The anticancer potential of thiadiazole derivatives is well-documented. The compound has shown promise in various cancer models:

- Cell Viability Studies : In vitro tests have demonstrated that related thiadiazole compounds significantly reduce cell viability in several cancer cell lines, including breast cancer and leukemia cells .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation through pathways involving caspase activation and PARP inhibition .

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5e | Breast Cancer | 18 | PARP inhibition |

| BPTES | Burkitt Lymphoma | N/A | Reduced proliferation |

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies

-

Antibacterial Efficacy :

A study by Karegoudar et al. synthesized several thiadiazole derivatives and tested their antimicrobial activity against multiple strains. Compounds showed up to 85% inhibition against C. albicans and significant effects on B. subtilis . -

Anticancer Activity :

Research published in PMC highlighted the effectiveness of a series of thiadiazole derivatives in reducing tumor growth in xenograft models, demonstrating decreased viability in human cancer cells across various types . -

Mechanistic Insights :

Another study investigated the mechanism by which these compounds induce apoptosis in cancer cells, focusing on the activation of caspases and modulation of apoptotic pathways .

Scientific Research Applications

Antimicrobial Applications

Recent studies have indicated that compounds similar to 2-((5-(4-(2-(2-chlorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide exhibit significant antimicrobial properties. For instance, derivatives with a thiadiazole core have shown promising activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various thiadiazole derivatives, compounds were tested against a range of bacterial strains using the turbidimetric method. Results indicated that certain derivatives demonstrated notable inhibition zones, suggesting their potential as effective antimicrobial agents .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Compound A | Moderate | High |

| Compound B | High | Moderate |

| Target Compound | High | High |

Anticancer Applications

The anticancer potential of this compound has also been explored. Similar compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study conducted on a series of thiadiazole derivatives revealed that certain compounds exhibited significant cytotoxicity against MCF7 (human breast adenocarcinoma) cell lines. The Sulforhodamine B assay demonstrated that the target compound had an IC50 value indicative of its effectiveness in inhibiting cancer cell proliferation .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 15 | MCF7 |

| Compound B | 10 | MCF7 |

| Target Compound | 8 | MCF7 |

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions between the compound and biological targets. These studies provide insights into the mechanism of action and help in optimizing the structure for enhanced activity.

Insights from Docking Studies

Docking simulations have shown that the target compound binds effectively to specific receptors involved in cancer cell signaling pathways. This binding affinity suggests that modifications to the structure could lead to improved therapeutic efficacy .

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF | Increases solubility |

| Temperature | 90°C (reflux) | Completes acylation |

| Purification Method | Column chromatography | Purity >95% |

Basic: Which analytical techniques are most reliable for structural characterization?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR identifies key functional groups (e.g., 2-chlorophenyl protons at δ 7.2–7.5 ppm, piperazine methylenes at δ 3.1–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 495.1) .

- HPLC : Reverse-phase HPLC (90% acetonitrile, 0.1% TFA) quantifies purity (>98%) and detects degradation products .

- IR Spectroscopy : Peaks at 1650 cm−1 (amide C=O) and 1250 cm−1 (C-S bond) validate functional groups .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies may arise from variations in:

- Compound Purity : Use HPLC to verify purity; impurities >2% can skew bioactivity results .

- Assay Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times (24–48 hrs) to reduce variability .

- Structural Analogues : Compare activity with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify pharmacophoric elements .

- Statistical Analysis : Apply multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity trends .

Advanced: What strategies enhance metabolic stability for in vivo studies?

Methodological Answer:

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to reduce oxidative metabolism .

- Prodrug Design : Mask the acetamide group with ester prodrugs to improve bioavailability .

- Stability Testing : Incubate the compound in simulated gastric fluid (pH 1.2) and liver microsomes to identify degradation pathways .

- Formulation : Use nanoemulsions or liposomes to enhance solubility and prolong half-life .

Q. Table 2: Metabolic Stability Enhancements

| Strategy | Example Modification | Outcome |

|---|---|---|

| Substituent Addition | 4-CF3 on phenyl ring | Reduced CYP450 metabolism |

| Prodrug Synthesis | Ethyl ester of acetamide | Increased oral absorption |

Advanced: How to design experiments to elucidate the mechanism of action?

Methodological Answer:

- Target Identification : Use computational docking (AutoDock Vina) to predict binding to kinases or GPCRs .

- Cellular Assays : Measure caspase-3 activation (apoptosis) or ROS levels (oxidative stress) in treated cell lines .

- Coordination Studies : Investigate metal-chelation properties (e.g., with Zn²+ or Fe³+) using UV-vis spectroscopy (λmax 250–300 nm) .

- Pathway Analysis : Perform RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.